molecular formula C33H28Cl2N6O5 B563085 Pigment yellow 126 CAS No. 90268-23-8

Pigment yellow 126

Cat. No. B563085
CAS RN: 90268-23-8
M. Wt: 659.524
InChI Key: DHHOHVWWZLHYBC-UHFFFAOYSA-N
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Description

Pigment Yellow 126 is a yellow powder with the molecular formula C33H28Cl2N6O5 and a molecular weight of 659.52 . Its chemical structure is similar to CI Pigment Yellow 12, but the color light is slightly red, which meets the European standard yellow, and the color strength is 10% higher .


Synthesis Analysis

The synthesis of Pigment Yellow 126 involves the diazotization and azo coupling of 4-(4-Amino-3-chlorophenyl)-2-chlorobenzenamine with 3-Oxo-N-phenylbutanamide and N-(4-methoxyphenyl)-3-oxobutanamide . This mixed coupling components in addition to production C.I.Pigment Yellow 126 outside, also produce C.I.Pigment Yellow 12 and C.I.Pigment Yellow 170 .


Molecular Structure Analysis

The molecular structure of Pigment Yellow 126 is based on a double azo group . The molecule takes a non-planar structure, because of the 2-(inden-2-yl)quinoline and isoindoline fragments being twisted at the C8–N21 bond .


Physical And Chemical Properties Analysis

Pigment Yellow 126 is a yellow powder with good light fastness and heat resistance up to 180℃ . It also has good resistance to water, oil, acid, alkali, and alcohol . It is used in various applications including offset printing inks and water-based alcohol-based printing inks .

properties

IUPAC Name

2-[[2-chloro-4-[3-chloro-4-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxo-N-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28Cl2N6O5/c1-19(42)30(32(44)36-23-7-5-4-6-8-23)40-38-28-15-9-21(17-26(28)34)22-10-16-29(27(35)18-22)39-41-31(20(2)43)33(45)37-24-11-13-25(46-3)14-12-24/h4-18,30-31H,1-3H3,(H,36,44)(H,37,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHOHVWWZLHYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=C(C=C4)OC)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28Cl2N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 91316050

CAS RN

90268-23-8
Record name C.I. Pigment Yellow 126
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-, N,N'-bis(p-anisyl and Ph) derivs.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.082.535
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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